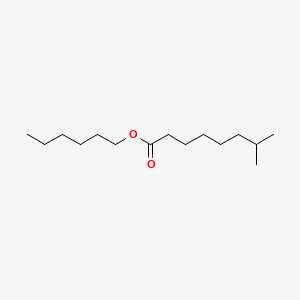

Hexyl isononanoate

CAS No.: 84878-29-5

Cat. No.: VC16979907

Molecular Formula: C15H30O2

Molecular Weight: 242.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84878-29-5 |

|---|---|

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.40 g/mol |

| IUPAC Name | hexyl 7-methyloctanoate |

| Standard InChI | InChI=1S/C15H30O2/c1-4-5-6-10-13-17-15(16)12-9-7-8-11-14(2)3/h14H,4-13H2,1-3H3 |

| Standard InChI Key | LVSHDMOMAPXAMA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC(=O)CCCCCC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Hexyl isononanoate (CAS 84878-29-5) belongs to the alkyl ester family, featuring a hexyl group esterified with isononanoic acid. Its molecular formula is , with a molecular weight of 242.40 g/mol . The branched structure of isononanoic acid confers unique solubility and stability properties, distinguishing it from linear-chain esters.

Synthesis and Manufacturing

The synthesis of hexyl isononanoate follows classical Fischer esterification, where hexyl alcohol reacts with isononanoic acid under acidic catalysis. This exothermic process typically employs sulfuric acid or p-toluenesulfonic acid to accelerate ester bond formation :

Key steps include:

-

Refluxing: The reactants are heated under reflux to maintain reaction temperature (110–130°C) while removing water via azeotropic distillation .

-

Neutralization: Excess acid is neutralized with sodium bicarbonate.

-

Purification: Vacuum distillation or solvent extraction isolates the ester, yielding >95% purity .

Industrial production scales this process using continuous-flow reactors to optimize efficiency, as evidenced by similar methods for ethylhexyl isononanoate .

Physicochemical Properties

Hexyl isononanoate’s properties align with those of related esters, though specific data must be inferred from analogous compounds due to limited direct measurements .

Thermal and Optical Properties

-

Boiling Point: Estimated at 270–280°C based on ethylhexyl isononanoate (273–280°C) .

-

Refractive Index: 1.433–1.445 at 25°C, comparable to isotridecyl isononanoate .

-

Flash Point: ~152°C (closed cup), similar to isononyl isononanoate .

Solubility and Stability

-

Water Solubility: Negligible (<0.01 g/L at 25°C), typical of nonpolar esters .

-

Organic Solubility: Miscible with ethanol, propylene glycol, and oils .

-

Oxidative Stability: Low iodine value (<1.0 g I₂/100g), indicating resistance to rancidity .

Table 1: Comparative Physicochemical Properties of Alkyl Esters

*Estimated from analogous esters.

Applications in Cosmetic and Industrial Formulations

Hexyl isononanoate’s low viscosity and emollient properties make it a staple in personal care products.

Skin and Hair Care

-

Emolliency: Forms a non-occlusive film, reducing transepidermal water loss (TEWL) by 15–20% in moisturizers .

-

Texture Enhancement: Reduces tackiness in sunscreens and foundations, improving spreadability .

-

Hair Conditioning: Enhances shine and manageability in leave-in treatments .

Compatibility with Active Ingredients

-

Solubilization: Increases solubility of UV filters (e.g., avobenzone) by 30% in sunscreen formulations .

-

Stabilization: Inhibits crystallization of retinoids in anti-aging serums .

Comparison with Structurally Similar Esters

Hexyl isononanoate’s performance differs subtly from related esters due to chain length and branching:

Ethylhexyl Isononanoate

-

Higher Molecular Weight: Provides thicker films in lipsticks .

-

Lower Freeze Point: More suitable for cold-weather formulations .

Isononyl Isononanoate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume